molecular formula C11H15N3 B1303733 1-butyl-1H-benzimidazol-2-amine CAS No. 91337-45-0

1-butyl-1H-benzimidazol-2-amine

Cat. No. B1303733
CAS RN: 91337-45-0
M. Wt: 189.26 g/mol
InChI Key: BPFMGSARUNSBFM-UHFFFAOYSA-N
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Description

1-butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. The compound is characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The 1-butyl substituent indicates an alkyl chain attached to the first position of the imidazole ring, making it a substituted benzimidazole with potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through several methods. One such method involves the reductive N-heterocyclization of benzylidene(2-nitroaryl)amines with carbon monoxide in the presence of selenium under basic conditions, which yields 2-aryl-1H-benzimidazoles . Another approach is the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, which affords 1-substituted benzimidazoles . These methods demonstrate the versatility in synthesizing benzimidazole derivatives, which could be adapted to synthesize this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In the case of this compound, the butyl group would be expected to introduce steric effects that could influence the compound's reactivity and physical properties. Quantum-chemical investigations of similar structures, such as 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, have shown high proton affinity, suggesting that these compounds can act as proton sponges . This property is significant for understanding the behavior of this compound in chemical reactions and its potential applications as a pH sensor or in other chemosensor activities.

Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions due to their nucleophilic nitrogen atoms. For instance, alkylation reactions can be used to introduce different substituents, as seen in the synthesis of 1-(anthracen-9-ylmethyl)-1H-benzimidazol-2-amine . The reactivity of this compound would likely be similar, allowing for further functionalization through reactions with electrophiles or participation in coordination chemistry as ligands due to the lone pair of electrons on the nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of the butyl group in this compound would affect its solubility, boiling point, and melting point compared to unsubstituted benzimidazole. The compound's basicity, influenced by the nitrogen atoms in the imidazole ring, would be an important factor in its reactivity and potential applications. Additionally, the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in an acidic ionic liquid demonstrates the influence of the reaction medium on the synthesis of nitrogen-containing heterocycles , which could be relevant for optimizing the synthesis of this compound.

Scientific Research Applications

  • Metal Complexes and Anticancer Activity : 1H-benzimidazol-2-amine derivatives, including those with butyl groups, have been used to synthesize metal complexes with palladium(II) and platinum(II). These complexes exhibit potential as anticancer compounds. Their structures were elucidated using physico-chemical techniques and showed square-planar geometries around the metallic center. They also demonstrated activity against various cancer cell lines, comparable to cis-platin (Ghani & Mansour, 2011).

  • Antioxidant Properties : Some benzimidazole derivatives have been synthesized and evaluated for their in vitro effects on lipid peroxidation in rat liver. These studies indicate significant antioxidant properties, which are better than some known antioxidants like butylated hydroxytoluene (BHT) (Kuş et al., 2004).

  • Catalytic Applications : 1-butyl-1H-benzimidazol-2-amine and its derivatives have been used as ligands in catalytic systems, particularly in the asymmetric hydrogenation of aryl ketones. These systems have shown high efficiency and selectivity, producing chiral alcohols with high enantiomeric excesses (Li et al., 2011).

  • Corrosion Inhibition : Benzimidazole derivatives, including those with a butyl substituent, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds prevent corrosion by adsorbing on the steel surface and forming insoluble complexes with ferrous species (Tang et al., 2013).

  • Molecular and Structural Analysis : Comprehensive studies on compounds like N-Butyl-1H-benzimidazole have been conducted, including theoretical and experimental investigations of their molecular parameters, non-covalent interactions, and spectroscopic properties. These studies provide insights into the electronic structure and stability of these compounds (Kazachenko et al., 2022).

Mechanism of Action

Target of Action

1-Butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . .

Mode of Action

The mode of action of benzimidazole derivatives is typically through interaction with their targets, leading to changes in the target’s function . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of specific biochemicals . .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . They may inhibit or enhance the activity of enzymes, alter the function of receptors, or interact with DNA or RNA

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives have been found to have antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, benzimidazole derivatives have been found to be effective corrosion inhibitors for steels in extremely aggressive, corrosive acidic media . .

Biochemical Analysis

Biochemical Properties

1-butyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as those involved in DNA replication and repair, by binding to their active sites. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of key proteins involved in cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit their activity, leading to a decrease in the production of specific metabolites. Additionally, this compound can activate or inhibit receptors on the cell surface, triggering a cascade of intracellular signaling events. Changes in gene expression are also a key aspect of the molecular mechanism of this compound, as it can influence the transcription of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound and its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to toxicity. These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of this compound is crucial for its role in regulating cellular processes and achieving its therapeutic effects .

properties

IUPAC Name

1-butylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMGSARUNSBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378207
Record name 1-butyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91337-45-0
Record name 1-butyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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